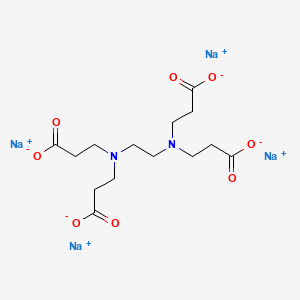

beta-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt

Descripción

Propiedades

IUPAC Name |

tetrasodium;3-[2-[bis(2-carboxylatoethyl)amino]ethyl-(2-carboxylatoethyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O8.4Na/c17-11(18)1-5-15(6-2-12(19)20)9-10-16(7-3-13(21)22)8-4-14(23)24;;;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVPOGPEEJPBFT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)[O-])CCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2Na4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5070739 | |

| Record name | .beta.-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67874-43-5 | |

| Record name | beta-Alanine, N,N'-1,2-ethanediylbis(N-(2-carboxyethyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium N,N'-ethylenebis[N-(2-carboxylatoethyl)-β-alaninate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy for Polyaminocarboxylates

The compound likely involves a multi-step condensation reaction between ethylenediamine and β-alanine derivatives. Key steps include:

- Alkylation : Reacting ethylenediamine with acrylonitrile or β-propiolactone to introduce carboxyethyl groups.

- Saponification : Hydrolysis of nitrile or ester intermediates to carboxylic acids.

- Neutralization : Treatment with sodium hydroxide to form the tetrasodium salt.

This approach aligns with methods for synthesizing EDTA analogs, where glycine is replaced by β-alanine.

Enzymatic Synthesis of β-Alanine Precursors

β-Alanine serves as a critical precursor. Enzymatic routes from Frontiers in Bioengineering and Biotechnology ([Source 3]) highlight efficient pathways:

Table 1: Enzymatic Substrates and Yields for β-Alanine Production

| Substrate | Enzyme Used | Yield (%) | Conditions |

|---|---|---|---|

| β-Aminopropionitrile | Nitrilase | 90 | 30°C, pH 7.5, 12 h |

| L-Aspartate | Aspartate α-decarboxylase | 85 | 37°C, pH 6.0, 24 h |

| Fumaric acid | Maleate cis-trans isomerase | 78 | 45°C, pH 7.0, 48 h |

These methods avoid harsh conditions (e.g., high-temperature ammoniation of acrylonitrile), making them suitable for sustainable large-scale production.

Condensation and Purification

Post-synthesis of β-alanine, the tetrasodium salt formation involves:

Key Challenges and Optimizations

- Byproduct Control : Enzymatic methods minimize side products like 3-aminopropanamide, which complicate purification.

- Scale-Up Considerations :

Structural and Analytical Data

While the compound’s CAS (67401-50-7) and molecular formula (C₁₀H₂₂N₂Na₄O₁₁) are documented, spectral data (e.g., NMR, IR) for confirmation remain unspecified in available literature.

Análisis De Reacciones Químicas

Types of Reactions: : beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Exercise Performance Enhancement

Numerous studies have demonstrated that beta-alanine supplementation significantly improves exercise capacity, particularly in high-intensity activities lasting from 1 to 4 minutes. A meta-analysis indicated an overall effect size of 0.374 for exercise outcomes following beta-alanine supplementation, suggesting a meaningful improvement in performance metrics such as time to exhaustion (TTE) and power output .

Table 1: Summary of Key Studies on Beta-Alanine Supplementation

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Harris et al. (2006) | Healthy adults | 4-6 g/day | 4 weeks | Increased muscle carnosine content |

| Stout et al. (2007) | Recreational athletes | 6 g/day | 28 days | Improved TTE in cycle tests |

| Hobson et al. (2012) | Mixed populations | Variable | 4-10 weeks | Meta-analysis showed significant performance improvements |

Effects on Fatigue and Recovery

Beta-Alanine has been shown to attenuate neuromuscular fatigue, particularly beneficial for older populations or those engaged in prolonged high-intensity training. Studies indicate that supplementation can lead to improvements in physical working capacity at fatigue threshold (PWCFT), enhancing recovery times between bouts of intense exercise .

Table 2: Effects on Fatigue Threshold

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith-Ryan et al. (2012) | Female athletes | 6 g/day | Increased PWCFT |

| Chung et al. (2012) | Competitive swimmers | 4 g/day | No significant change in blood pH but improved performance metrics |

Case Study: High-Intensity Cycling

In a study conducted by Sale et al. (2011), participants engaged in high-intensity cycling after a four-week beta-alanine supplementation regimen showed significant improvements in endurance compared to the placebo group. The results highlighted an increase in TTE by approximately 13%, demonstrating the practical application of beta-alanine in competitive cycling .

Case Study: Resistance Training

Another notable study by Harris et al. (2006) examined the impact of beta-alanine on resistance training outcomes. Participants who supplemented with beta-alanine displayed enhanced muscle carnosine levels and improved strength metrics over a ten-week resistance training program, emphasizing its potential role in strength sports .

Safety and Side Effects

Research indicates that beta-alanine supplementation is generally safe when consumed at recommended doses (4-6 g/day). The most common side effect reported is paraesthesia (tingling), which can be mitigated by dividing doses or using sustained-release formulations . Long-term studies have not shown any adverse effects related to muscle or organ health.

Mecanismo De Acción

The mechanism of action of beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biochemical processes.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : Tetrasodium N,N'-ethylenebis[N-(2-carboxylatoethyl)-β-alaninate]

- CAS No.: 67874-43-5 (anhydrous form) .

- Molecular Formula : C₁₄H₂₀N₂O₈·4Na

- Molecular Weight : 436 g/mol (calculated).

- Structure : A branched molecule derived from β-alanine, featuring two ethylene-linked bis(carboxyethyl) groups and four sodium counterions.

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid Tetrasodium Salt (Na₄EDTA)

- CAS No.: 64-02-8 (anhydrous); 13235-36-4 (tetrahydrate) .

- Molecular Formula : C₁₀H₁₂N₂O₈Na₄

- Molecular Weight : 380.2 g/mol.

- Key Differences :

| Property | Target Compound | Na₄EDTA |

|---|---|---|

| Molecular Weight | 436 g/mol | 380.2 g/mol |

| Selectivity for Ca²⁺ | Moderate | High |

| Solubility in Water | High | Very High |

| Primary Use | Nanotechnology | Industrial |

BAPTA Tetrasodium Salt (BAPTA-Na₄)

- CAS No.: 126824-24-6 .

- Molecular Formula : C₂₂H₂₀N₂Na₄O₁₀

- Molecular Weight : 564.36 g/mol.

- Key Differences: Structure: Contains aromatic aminophenoxy groups, enhancing Ca²⁺ selectivity (log K ~6.9 vs. Mg²⁺ log K ~1.5) . Applications: Specialized in intracellular calcium buffering in biological research.

| Property | Target Compound | BAPTA-Na₄ |

|---|---|---|

| Aromatic Moieties | No | Yes |

| Ca²⁺ Selectivity | Moderate | Extremely High |

| Biocompatibility | Moderate | High |

EDTA Dilithium Salt

- CAS No.: 1799308-34-1 (deleted) .

- Molecular Formula : C₁₀H₁₂N₂O₈Li₂

- Key Differences :

- Counterions : Lithium instead of sodium, reducing water solubility.

- Applications : Niche laboratory uses, less common industrially.

Glycine Derivatives (e.g., Sodium N-(2-Carboxyethyl)-N-Dodecyl-β-Alaninate)

- CAS No.: 239-032-7 .

- Key Differences :

- Structure : Single carboxyethyl group with a dodecyl chain, imparting surfactant properties.

- Applications : Detergent formulations, contrasting with the target compound’s chelation focus.

Research Findings and Industrial Relevance

- Market Trends : Na₄EDTA dominates the $500 million chelating agent market, while niche compounds like the target molecule are emerging in biomedical sectors .

Actividad Biológica

Beta-Alanine, particularly in its tetrasodium salt form (N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-), has garnered significant attention in the field of sports nutrition and exercise physiology. This compound is primarily recognized for its role in enhancing muscle carnosine levels, which plays a crucial part in buffering hydrogen ions during high-intensity exercise. This article delves into the biological activity of this compound, supported by various studies and data.

Carnosine Synthesis : Beta-Alanine serves as a precursor to carnosine, a dipeptide composed of beta-alanine and histidine. Carnosine is stored in skeletal muscle and functions as an intracellular buffer, helping to maintain pH levels during intense physical activity. The increased availability of beta-alanine leads to elevated muscle carnosine concentrations, which can improve exercise performance by delaying fatigue.

pH Buffering : During anaerobic exercise, lactic acid accumulates in muscles, leading to acidosis. Carnosine mitigates this effect by buffering excess hydrogen ions, thereby enhancing performance in activities that require short bursts of high-intensity effort.

Performance Enhancement

Numerous studies have demonstrated the ergogenic effects of beta-alanine supplementation:

- Increased Training Volume : A systematic review indicated that beta-alanine supplementation can significantly augment training volume and improve exercise capacity. The most pronounced effects were observed in tasks lasting 1 to 4 minutes, with an average performance improvement of 2.85% compared to placebo groups .

- Meta-Analysis Results : A meta-analysis encompassing 40 studies with 1461 participants reported a significant overall effect size of 0.18 (95% CI 0.08 to 0.28), indicating that beta-alanine positively influences exercise performance .

Case Studies

- High-Intensity Cycling : In a study by Sale et al., participants who supplemented with beta-alanine showed marked improvements in time to exhaustion (TTE) during high-intensity cycling tasks .

- Resistance Training : Research has shown that individuals who engaged in resistance training while supplementing with beta-alanine experienced enhanced muscle carnosine levels and improved performance outcomes compared to those who did not supplement .

- Older Adults : Stout et al. (2008) highlighted that beta-alanine supplementation could attenuate neuromuscular fatigue in older populations, suggesting potential benefits for daily activities and fall prevention .

Safety Profile

Beta-Alanine is considered safe for healthy individuals when taken at recommended doses (4–6 g daily). The primary side effect reported is paraesthesia (tingling sensation), which can be minimized by using lower doses or sustained-release formulations .

Summary Table of Key Findings

| Study Reference | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Harris et al., 2006 | Athletes | 4–6 g/day | 4 weeks | Increased muscle carnosine content; enhanced performance |

| Stout et al., 2008 | Older adults | 4–6 g/day | 28 days | Reduced neuromuscular fatigue; improved daily function |

| Sale et al., 2011 | Cyclists | 6 g/day | 10 weeks | Significant improvements in TTE during high-intensity cycling |

Q & A

Basic: What are the primary applications of BAPTA-Na4 in cellular physiology research?

Answer:

BAPTA-Na4 is a calcium-specific chelator widely used to buffer intracellular Ca²⁺ levels in experimental systems. Its high selectivity for Ca²⁺ over Mg²⁺ (binding constant ~10⁵ vs. ~10¹ for Mg²⁺) makes it ideal for isolating Ca²⁺-dependent signaling pathways.

Methodological Example:

- Prepare intracellular-like buffer with 10 mM BAPTA-Na4, 140 mM KCl, 10 mM HEPES, and adjust pH to 7.2 using NaOH.

- Validate free Ca²⁺ concentration using fluorometric assays (e.g., Fura-2 calibration) to ensure chelation efficacy .

Advanced: How does BAPTA-Na4's metal ion selectivity impact experimental outcomes in neuronal studies compared to EDTA?

Answer:

BAPTA-Na4’s rapid Ca²⁺ binding kinetics and Mg²⁺ insensitivity reduce interference in synaptic transmission studies. In contrast, EDTA (lower Ca²⁺/Mg²⁺ selectivity) may inadvertently chelate Mg²⁺, altering enzymatic activities (e.g., ATPases).

Experimental Design:

- Use BAPTA-Na4 (1–10 mM) in intracellular solutions during patch-clamp recordings to block Ca²⁺-dependent afterhyperpolarization (AHP) in enteric neurons.

- Compare results with EDTA-based buffers to identify Mg²⁺-sensitive artifacts .

Basic: What spectroscopic methods are suitable for characterizing BAPTA-Na4 purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in D₂O to confirm aromatic (δ 6.8–7.2 ppm) and carboxylate (δ 170–175 ppm) peaks .

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Quantify sodium content (theoretical Na: 15.9% for C₂₂H₂₀N₂Na₄O₁₀) to verify salt formation.

- Titration: Titrate with standardized CaCl₂ solution (0.1 M) using a Ca²⁺-sensitive electrode to determine chelation capacity .

Advanced: How to resolve contradictory data on BAPTA-Na4’s buffer capacity under varying pH conditions?

Answer:

BAPTA’s Ca²⁺ affinity decreases at acidic pH (pKa ~6.8), leading to variability in low-pH environments.

Experimental Strategy:

- Systematically vary pH (6.0–8.0) in Tris or HEPES buffers with constant ionic strength (adjusted with NaCl).

- Measure apparent Ca²⁺ binding constants via isothermal titration calorimetry (ITC).

- Include EGTA (pH-insensitive above 7.0) as a control to validate pH effects .

Basic: What solubility considerations are critical when preparing BAPTA-Na4 solutions?

Answer:

BAPTA-Na4 is highly water-soluble (≥10 mg/ml).

Protocol:

- Dissolve in ultrapure, deionized water (18.2 MΩ·cm) to avoid divalent cation contamination.

- Filter-sterilize (0.22 µm) and store at 4°C for short-term use. For long-term storage, aliquot and freeze at -20°C .

Advanced: How to optimize BAPTA-Na4 concentrations for studying Ca²⁺-dependent exocytosis in secretory cells?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.